4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
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Overview
Description
4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves multiple steps. One common method includes the reaction of 6-ethyl-5-fluoropyrimidine with piperazine under controlled conditions to form an intermediate compound. This intermediate is then reacted with 6-methylpyrimidine-4-ylmorpholine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammatory and neurodegenerative processes. This inhibition leads to reduced production of inflammatory mediators and protection of neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- 4-{4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
- 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine
Uniqueness
4-{2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its specific structural features, which confer distinct biological activities. Its combination of ethyl, fluoropyrimidine, and morpholine moieties contributes to its potent neuroprotective and anti-inflammatory properties .
Properties
IUPAC Name |
4-[2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN7O/c1-3-15-17(20)18(22-13-21-15)26-4-6-27(7-5-26)19-23-14(2)12-16(24-19)25-8-10-28-11-9-25/h12-13H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZDLQQPSKJOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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